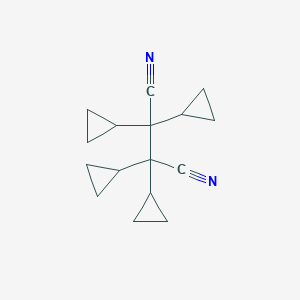
Tetracyclopropylsuccinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclopropylsuccinonitrile (TCPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitrile that contains four cyclopropyl rings, making it a highly strained molecule. TCPS has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Tetracyclopropylsuccinonitrile has been used in various scientific research applications, such as in the synthesis of new materials, as a building block for the construction of novel molecular architectures, and as a chiral auxiliary in asymmetric synthesis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a molecular switch and for its ability to form stable radical cations.
Mecanismo De Acción
The mechanism of action of Tetracyclopropylsuccinonitrile is not fully understood, but it is believed to involve the formation of stable radical cations through the transfer of an electron from Tetracyclopropylsuccinonitrile to an electron acceptor. The highly strained nature of Tetracyclopropylsuccinonitrile makes it a good electron donor, and its ability to form stable radical cations makes it a valuable tool in the study of radical reactions.
Biochemical and Physiological Effects
Tetracyclopropylsuccinonitrile has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to induce apoptosis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tetracyclopropylsuccinonitrile in lab experiments is its unique structure, which makes it a valuable tool in the study of radical reactions and other chemical processes. However, the highly strained nature of Tetracyclopropylsuccinonitrile also makes it difficult to work with, and its low solubility in common solvents can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of Tetracyclopropylsuccinonitrile, including its use in the development of new materials, its potential as a therapeutic agent for the treatment of neurodegenerative disorders, and its use in the study of radical reactions and other chemical processes. Further research is needed to fully understand the mechanism of action of Tetracyclopropylsuccinonitrile and its potential applications in various fields of science and technology.
Métodos De Síntesis
Tetracyclopropylsuccinonitrile can be synthesized through various methods, including the reaction between cyclopropylidenemalononitrile and ethyl 2-bromopropionate in the presence of a base, or the reaction between cyclopropylidenemalononitrile and ethyl 2-chloroacrylate in the presence of a base. The yield of Tetracyclopropylsuccinonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature and the type of base used.
Propiedades
Número CAS |
19219-01-3 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2,2,3,3-tetracyclopropylbutanedinitrile |
InChI |
InChI=1S/C16H20N2/c17-9-15(11-1-2-11,12-3-4-12)16(10-18,13-5-6-13)14-7-8-14/h11-14H,1-8H2 |
Clave InChI |
YJJFFDGLUZTUKN-UHFFFAOYSA-N |
SMILES |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
SMILES canónico |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
Otros números CAS |
19219-01-3 |
Sinónimos |
Tetracyclopropylsuccinonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



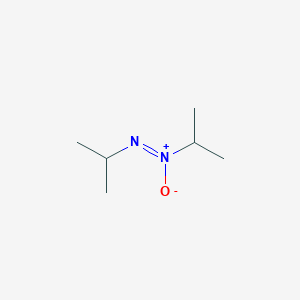
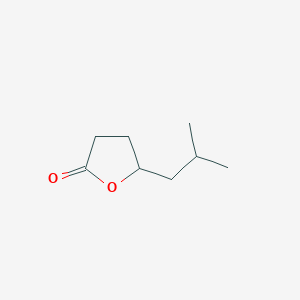
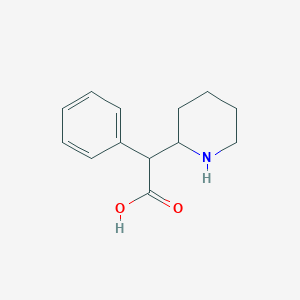
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
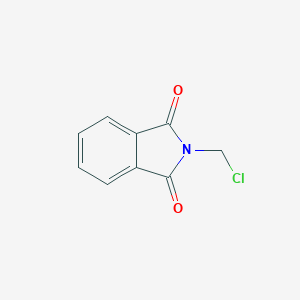
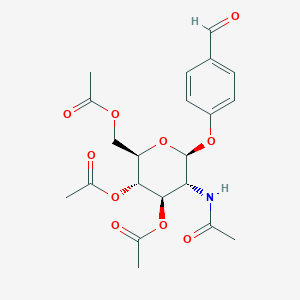
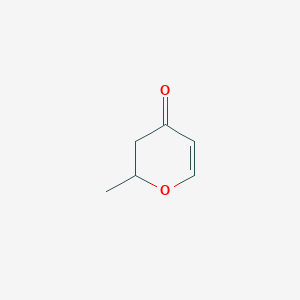

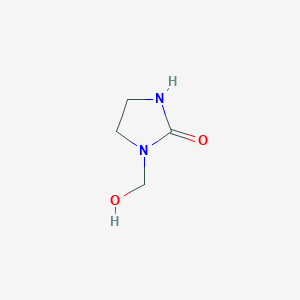

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
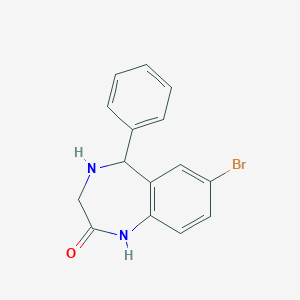
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)
